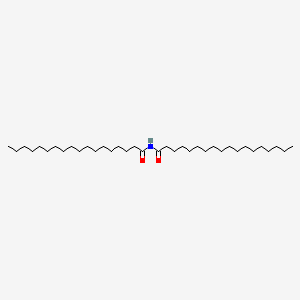

N-Octadecanoyloctadecanamide

Description

N-Octadecanoyloctadecanamide is a bis-amide compound characterized by two octadecanoyl (C₁₇H₃₅CO-) groups. Such compounds typically exhibit high hydrophobicity due to their long alkyl chains and are often utilized in industrial applications such as surfactants, lubricants, or polymer additives. The absence of direct data on this compound in the evidence necessitates comparative analysis with structurally analogous amides, as discussed below.

Properties

CAS No. |

4372-87-6 |

|---|---|

Molecular Formula |

C36H71NO2 |

Molecular Weight |

550.0 g/mol |

IUPAC Name |

N-octadecanoyloctadecanamide |

InChI |

InChI=1S/C36H71NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(38)37-36(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,38,39) |

InChI Key |

MFPOQHJDIPCXSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octadecanoyloctadecanamide can be synthesized through the reaction of octadecanoic acid with octadecanamine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: N-Octadecanoyloctadecanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products:

Oxidation: Octadecanoic acid and octadecanamine.

Reduction: Octadecanamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Octadecanoyloctadecanamide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying amide bond formation and hydrolysis.

Biology: The compound is used in studies related to lipid metabolism and membrane structure.

Medicine: Research on its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used in the production of surfactants, lubricants, and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of N-Octadecanoyloctadecanamide involves its interaction with lipid membranes. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is utilized in drug delivery systems where the compound can enhance the permeability of cell membranes, facilitating the transport of therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related amides, highlighting differences in molecular properties, functional groups, and applications based on available evidence.

Table 1: Structural and Molecular Comparison

N-(6-Aminohexyl)octadecanamide

- Structure: Features an octadecanoyl chain linked to a 6-aminohexyl group.

- Key Differences: The primary amine group increases hydrophilicity compared to this compound, making it more reactive in chemical synthesis.

N-Octadecylformamide

- Structure: Contains a formyl group (HCO-) instead of a second octadecanoyl chain.

- Key Differences : The shorter acyl group reduces molecular weight (297.52 vs. 561.96) and may enhance solubility in polar solvents. Safety data emphasizes skin and eye protection during handling .

9-Octadecenamide (Oleamide)

- Structure : An unsaturated amide with a cis double bond at the 9th carbon.

- Key Differences : The unsaturation lowers melting point and increases flexibility, making it suitable as a polymer additive. ACETO US, LLC specifies its use in polymer manufacturing .

N-Hydroxyoctanamide

- Structure : A shorter-chain amide (C8) with a hydroxylamine group.

- Safety protocols recommend respiratory protection due to volatility .

Research Findings and Data Gaps

- Safety and Handling : N-Hydroxyoctanamide and N-Octadecylformamide require stringent protective measures (e.g., gloves, ventilation), while similar protocols are inferred for the target compound .

- Environmental Impact: Limited data on biodegradability or ecotoxicity for most compounds, except general warnings against environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.